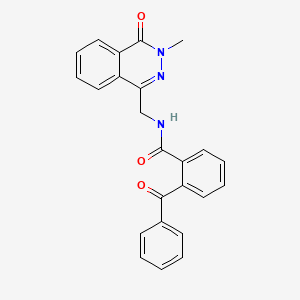
2-benzoyl-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzoyl-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide group attached to a phthalazinone ring, which is further substituted with a methyl group.
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit poly (adp-ribose) polymerase , a key protein involved in DNA repair and programmed cell death.
Mode of Action
Compounds with similar structures have been found to interact with their targets and inhibit their function . This inhibition could lead to changes in cellular processes, such as DNA repair and cell death.
Biochemical Pathways
The compound may affect the biochemical pathways related to DNA repair and cell death due to its potential inhibitory effect on poly (ADP-ribose) polymerase . The downstream effects of this inhibition could include impaired DNA repair and increased cell death, particularly in cancer cells.
Result of Action
The molecular and cellular effects of the compound’s action would likely include impaired DNA repair and increased cell death in cells where poly (ADP-ribose) polymerase is inhibited . This could potentially make the compound useful in the treatment of certain types of cancer.
Análisis Bioquímico
Biochemical Properties
Similar compounds have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and properties of the compound .
Molecular Mechanism
It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzoyl-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide typically involves multiple steps, starting with the formation of the phthalazinone core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods: In an industrial setting, the compound is likely produced through a series of controlled chemical reactions, ensuring high purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The phthalazinone ring can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound may be used to study enzyme inhibition or receptor binding. Its structural similarity to other biologically active molecules can provide insights into biological processes.
Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound's ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In industry, the compound can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it suitable for various industrial applications.
Comparación Con Compuestos Similares
Phthalazinone derivatives: These compounds share the phthalazinone core but differ in their substituents and functional groups.
Benzamide derivatives: These compounds have the benzamide group but may have different core structures or additional substituents.
Uniqueness: 2-Benzoyl-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide is unique due to its specific combination of the benzamide group and the methylated phthalazinone ring. This combination provides distinct chemical and biological properties compared to other similar compounds.
Propiedades
IUPAC Name |
2-benzoyl-N-[(3-methyl-4-oxophthalazin-1-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O3/c1-27-24(30)20-14-8-5-11-17(20)21(26-27)15-25-23(29)19-13-7-6-12-18(19)22(28)16-9-3-2-4-10-16/h2-14H,15H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDAPYQZTRAVHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
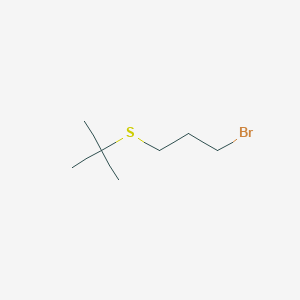
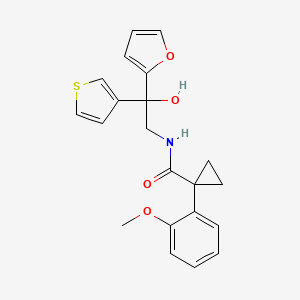
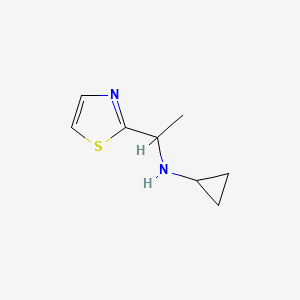
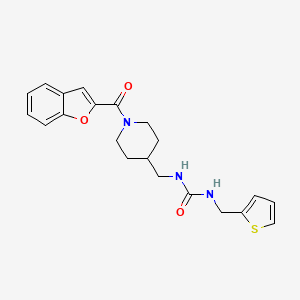
![4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole](/img/structure/B2984192.png)

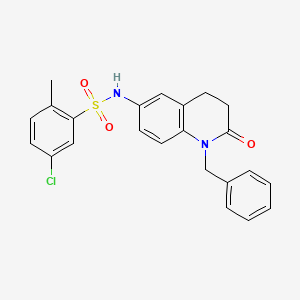

![8-azatricyclo[9.4.0.0,2,7]pentadeca-1(15),2,4,6,11,13-hexaene](/img/structure/B2984198.png)
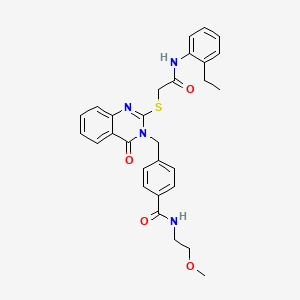
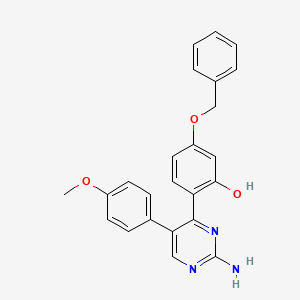
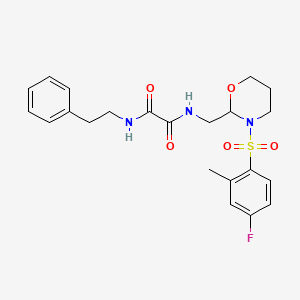

![4-(N,N-dipropylsulfamoyl)-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2984207.png)
